REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].Cl[CH2:11][CH2:12][C:13]([OH:15])=[O:14]>O>[O:7]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
203 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)O
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The combined ethereal extracts are shaken with sodium carbonate solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added alternately over a period of 0.5 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 10 min.
|
Duration
|
10 min
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts are dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
crystallized from ether-petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |